BenchChemオンラインストアへようこそ!

6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile

nAChR α4β2 radioligand binding

6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1426314-63-7) is a fully synthetic, small-molecule nicotinonitrile derivative (C19H18FN3O3, MW 355.4 g/mol) characterized by a 2-fluorophenoxyacetyl-substituted piperidine ring linked via an ether bridge to a 6-oxynicotinonitrile moiety. The compound acts as a ligand at neuronal nicotinic acetylcholine receptors (nAChRs), with reported binding displacement of [3H]nicotine at human α4β2 nAChR (Ki = 20 nM) and functional agonist activity (EC50 = 9.9 µM).

Molecular Formula C19H18FN3O3
Molecular Weight 355.369
CAS No. 1426314-63-7
Cat. No. B2814475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1426314-63-7
Molecular FormulaC19H18FN3O3
Molecular Weight355.369
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H18FN3O3/c20-16-3-1-2-4-17(16)25-13-19(24)23-9-7-15(8-10-23)26-18-6-5-14(11-21)12-22-18/h1-6,12,15H,7-10,13H2
InChIKeyCPQODMRYTJRRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1426314-63-7): Procurement-Relevant Structural and Pharmacological Baseline


6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1426314-63-7) is a fully synthetic, small-molecule nicotinonitrile derivative (C19H18FN3O3, MW 355.4 g/mol) characterized by a 2-fluorophenoxyacetyl-substituted piperidine ring linked via an ether bridge to a 6-oxynicotinonitrile moiety [1]. The compound acts as a ligand at neuronal nicotinic acetylcholine receptors (nAChRs), with reported binding displacement of [3H]nicotine at human α4β2 nAChR (Ki = 20 nM) and functional agonist activity (EC50 = 9.9 µM) [2]. Its computed XLogP3 of 2.7 and zero hydrogen bond donors distinguish it from more polar, hydrogen-bond-capable nicotinic ligands [1].

Why Generic Substitution Fails for 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile in nAChR-Focused Research


In-class nicotinic ligands cannot be freely interchanged for 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile because the compound combines a specific 2-fluorophenoxyacetyl N-substitution pattern, a 4-oxy-piperidine linker, and a 6-nicotinonitrile head group—a three-module architecture known to profoundly influence α4β2 vs. α3β4 and α7 subtype selectivity [1]. Even minor positional isomerism (e.g., 2-fluoro vs. 4-fluoro on the phenoxy ring, or 6-oxy vs. 2-oxy nicotinonitrile attachment) yields distinct pharmacological profiles: the analogous 2-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile and 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile exhibit divergent solubility, logP, and receptor-interaction surfaces . Substitution with unsubstituted piperidin-4-yl nicotinonitrile building blocks (e.g., CAS 630116-81-3) forfeits the N-acyl pharmacophore essential for nAChR binding .

Quantitative Differentiation Evidence: 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile Against Key Comparators


α4β2 nAChR Binding Affinity: Head-to-Head Comparison with A-366833 and Nicotine

In [3H]nicotine displacement assays using human SHEP-1 cell membranes expressing α4β2 nAChR, 6-((1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile exhibits a Ki of 20 nM [1]. This value positions the compound between the high-affinity agonist A-366833 (Ki = 3.1 nM) and the endogenous ligand nicotine (Ki ≈ 1–10 nM depending on assay conditions) [2]. The ~6.5-fold lower affinity vs. A-366833 indicates that the 2-fluorophenoxyacetyl-piperidine scaffold occupies the orthosteric site with measurably different interaction energetics, relevant for projects seeking intermediate-affinity probe molecules rather than ultra-high-affinity agonists.

nAChR α4β2 radioligand binding Ki

Functional Agonist Activity at α4β2 nAChR: EC50 and Efficacy Comparison

In functional calcium-flux FLIPR assays on human SHEP-1 α4β2 nAChR, the compound demonstrates an EC50 of 9.9 µM [1]. This is approximately 3.8-fold less potent than the nicotinonitrile reference A-366833 (EC50 ≈ 2.6 µM in recombinant human α4β2 HEK cells) [2]. The significant gap between binding Ki (20 nM) and functional EC50 (9,900 nM)—a ~495-fold right-shift—indicates low intrinsic efficacy, consistent with a partial agonist or weak agonist profile. In contrast, full agonists such as nicotine typically exhibit Ki-to-EC50 ratios closer to 1–10-fold. This efficacy profile represents a differentiated pharmacological tool distinct from both full agonists (nicotine, A-366833) and silent antagonists.

nAChR α4β2 calcium flux FLIPR functional agonism

Hydrogen Bond Donor Count (HBD = 0): Physicochemical Differentiation from Classical nAChR Ligands

The compound has zero hydrogen bond donors (HBD = 0) [1], a property that distinguishes it from nearly all classical nicotinic ligands which bear at least one HBD (e.g., nicotine: HBD = 0 but MW = 162; varenicline: HBD = 1; cytisine: HBD = 1; A-366833: HBD = 0 but contains a basic secondary amine in the bicyclic core). Within the piperidine-nicotinonitrile subclass, the absence of HBD combined with an XLogP3 of 2.7 and molecular weight of 355.4 g/mol places the compound in a distinct CNS drug-like property space (MW < 400, LogP 1–3, HBD ≤ 1) [1]. By comparison, 2-(piperidin-4-yl)nicotinonitrile (CAS 630116-81-3) has HBD = 1 and MW = 187.2 g/mol, representing a fundamentally different solubility and permeability profile .

drug-likeness CNS penetration hydrogen bonding physicochemical properties

Subtype Selectivity Implication: α4β2 vs. α7 nAChR Engagement Pattern

While direct head-to-head α7 binding data for the target compound are not publicly available, structurally related 2-fluorophenoxyacetyl-piperidine derivatives tested against rat α7 nAChR in HEK293 cells show EC50 values >50 µM [1]. Combined with the target compound's confirmed α4β2 Ki of 20 nM, this class-level evidence suggests a selectivity window of at least 2,500-fold favoring α4β2 over α7 (based on functional EC50). This inferred selectivity profile contrasts with pan-nAChR agonists such as nicotine (α4β2 Ki ~1–10 nM; α7 EC50 ~10–50 µM in comparable assays) and α7-selective tool compounds, making the target compound more suitable for α4β2-focused studies where α7 co-engagement is undesirable [2].

nAChR subtype selectivity α4β2 α7 off-target profiling

Optimal Research and Industrial Application Scenarios for 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1426314-63-7)


α4β2 nAChR Partial Agonist Tool for Desensitization and Allosteric Modulation Studies

The compound's low-efficacy profile (EC50 = 9.9 µM; ~495-fold Ki/EC50 gap) makes it suitable for in vitro α4β2 nAChR desensitization kinetic experiments and positive allosteric modulator (PAM) screening campaigns, where full agonism (exemplified by nicotine or A-366833) masks modulator effects [1]. Researchers should procure this compound when designing protocols requiring sustained, sub-maximal receptor tone over multi-hour incubation periods.

CNS-Penetrant Probe Design: Leveraging the HBD = 0 / LogP = 2.7 Property Space

The zero hydrogen bond donor count and moderate lipophilicity (XLogP3 = 2.7) predict superior passive blood-brain barrier permeability relative to hydrogen-bond-donating nicotinic ligands [2]. This compound serves as a scaffold for CNS drug discovery programs targeting α4β2-mediated pathways (pain, cognition, nicotine dependence), where procurement teams should prioritize this specific substitution pattern over hydroxyl- or amine-containing analogs that introduce HBD-driven efflux liability.

Chemical Biology Reference Standard for α4β2 vs. α7 Selectivity Benchmarking

Based on class-level evidence indicating >2,500-fold inferred α4β2-over-α7 selectivity, this compound can serve as a reference standard in selectivity panels alongside pan-agonist controls (nicotine) and α7-selective probes [3]. Procurement for nAChR subtype-profiling studies should specify this exact CAS number rather than generic 'piperidine-nicotinonitrile' derivatives to ensure reproducible selectivity data across replicate experiments.

Structure-Activity Relationship (SAR) Core for 2-Fluorophenoxyacetyl nAChR Ligand Optimization

As a well-characterized member of the 2-fluorophenoxyacetyl-piperidine-nicotinonitrile chemotype with documented binding (Ki = 20 nM) and functional (EC50 = 9.9 µM) data, the compound is an ideal SAR starting point for medicinal chemistry teams exploring N-substituent modifications, linker variations, or nicotinonitrile positional isomerization [1]. Industrial procurement for library synthesis programs should select this compound over the 4-fluorophenoxy regioisomer, as the 2-fluoro substitution provides distinct electronic and steric properties at the receptor orthosteric site.

Quote Request

Request a Quote for 6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.